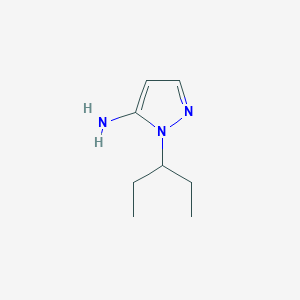

1-(1-Ethylpropyl)-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Organic Chemistry and Medicinal Science

Pyrazole derivatives are a cornerstone in the fields of advanced organic chemistry and medicinal science due to their diverse chemical properties and wide range of biological activities. nih.govmdpi.comnih.gov The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of new therapeutic agents and functional materials. mdpi.comnih.gov

In medicinal science, the pyrazole nucleus is a privileged structure found in numerous approved drugs. nih.gov Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic properties. nih.govontosight.aibeilstein-journals.org The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. nih.gov

From the perspective of organic chemistry, pyrazoles are valuable building blocks in the synthesis of more complex molecules, including fused heterocyclic systems. nih.govbeilstein-journals.org The synthesis of the pyrazole ring itself is well-established, with common methods including the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.govorgsyn.org This accessibility allows for the creation of large libraries of pyrazole derivatives for screening in drug discovery and materials science. nih.gov

The 5-aminopyrazole moiety, as present in the subject compound, is a particularly important subclass. mdpi.combeilstein-journals.org The amino group at the 5-position provides a key site for further functionalization, making these compounds valuable precursors for the synthesis of fused pyrazole systems like pyrazolopyrimidines and pyrazolopyridines, which also exhibit significant biological activities. nih.govbeilstein-journals.org

Academic Context and Research Justification for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine

The key structural feature of this compound is the 1-ethylpropyl group attached to the N1 position of the pyrazole ring. In the design of new bioactive molecules, modifications at this position are frequently explored to modulate properties such as:

Lipophilicity: The size and nature of the N1-substituent can significantly impact the compound's solubility and ability to cross biological membranes.

Target Binding: The substituent can interact with specific pockets within a biological target, influencing the compound's potency and selectivity.

Metabolic Stability: Altering the group at the N1 position can affect the molecule's susceptibility to metabolic degradation, thereby influencing its pharmacokinetic profile.

Therefore, the synthesis of this compound would likely be part of a systematic investigation into the effects of varying the alkyl substituent at the N1 position of the 5-aminopyrazole core. Researchers would be interested in how the branched and moderately bulky 1-ethylpropyl group influences the biological activity of the parent scaffold, potentially leading to the discovery of new leads for drug development.

Data Tables

Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 90206-24-9 |

| Molecular Formula | C8H15N3 |

| Molecular Weight | 153.23 g/mol |

| Canonical SMILES | CCC(CC)N1C(=CC=N1)N |

| InChI Key | QBYQURHAANTNOY-UHFFFAOYSA-N |

Detailed Research Findings

| Area of Investigation | Findings |

| Synthesis | No specific synthesis methods are detailed in publicly available scientific literature. General methods for the synthesis of 1-alkyl-5-aminopyrazoles often involve the reaction of a substituted hydrazine (B178648) with a suitable three-carbon precursor. nih.govorgsyn.org |

| Biological Activity | No specific biological activity data has been published for this compound. However, related 5-aminopyrazole derivatives are known to possess a wide range of activities, including kinase inhibition and antimicrobial effects. nih.govmdpi.com |

| Research Applications | Given the lack of published studies, there are no documented research applications for this specific compound. It is likely intended for use as a building block in synthetic chemistry or for screening in early-stage drug discovery programs. |

Structure

3D Structure

Properties

IUPAC Name |

2-pentan-3-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-7(4-2)11-8(9)5-6-10-11/h5-7H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYQURHAANTNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588500 | |

| Record name | 1-(Pentan-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90206-24-9 | |

| Record name | 1H-Pyrazol-5-amine, 1-(1-ethylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90206-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pentan-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 1 1 Ethylpropyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine is expected to show distinct signals corresponding to each unique proton environment. The ethylpropyl substituent would feature a triplet for the terminal methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl groups, coupled to each other. The methine proton (CH) attached to the pyrazole (B372694) nitrogen would appear as a multiplet due to coupling with the adjacent methylene protons. The pyrazole ring protons would appear as two doublets in the aromatic region, characteristic of a 1,5-disubstituted pyrazole system. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. For this compound, eight distinct carbon signals are expected. The aliphatic carbons of the ethylpropyl group would appear in the upfield region, while the three pyrazole ring carbons would resonate at lower field, with the carbon atom bearing the amino group (C5) being the most deshielded of the ring carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the assignments. A COSY spectrum would show correlations between coupled protons, for example, between the CH and CH₂ protons of the ethylpropyl group. An HMBC spectrum would reveal long-range (2- and 3-bond) correlations between protons and carbons, definitively establishing the connectivity between the ethylpropyl substituent and the N1 position of the pyrazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Data is estimated based on typical chemical shifts for analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole H-3 | 7.3 - 7.5 (d) | 138 - 140 |

| Pyrazole H-4 | 5.7 - 5.9 (d) | 95 - 97 |

| Pyrazole C-5 | - | 150 - 155 |

| NH₂ | 4.5 - 5.5 (br s) | - |

| N-CH | 4.1 - 4.3 (m) | 58 - 62 |

| CH-CH₂ | 1.8 - 2.0 (m) | 25 - 28 |

| CH₂-CH₃ | 0.8 - 1.0 (t) | 10 - 12 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. For this compound (C₈H₁₅N₃), the molecular weight is 153.23 g/mol . hit2lead.com

Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 154. A high-resolution mass spectrometer (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Under electron impact (EI) ionization or through collision-induced dissociation in tandem MS (MS/MS), the molecule undergoes characteristic fragmentation. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, the most likely fragmentation patterns would involve the loss of alkyl fragments from the ethylpropyl group.

Key Predicted Fragmentation Pathways:

α-cleavage: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ethylpropyl group to form a stable cation.

Loss of the entire substituent: Cleavage of the N-C bond connecting the ethylpropyl group to the pyrazole ring, resulting in a fragment corresponding to the aminopyrazole ring.

Loss of the amino group or portions of the pyrazole ring itself.

Table 2: Predicted Mass Spectrometry Fragments

| m/z Value | Ion | Description |

|---|---|---|

| 154 | [M+H]⁺ | Protonated molecular ion |

| 153 | [M]⁺• | Molecular ion |

| 124 | [M-C₂H₅]⁺ | Loss of an ethyl radical |

| 82 | [C₄H₆N₃]⁺ | Pyrazol-5-amine ring fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

The primary amine (NH₂) group is identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. nist.gov The N-H bending (scissoring) vibration is typically observed around 1580-1650 cm⁻¹. The spectrum will also show characteristic C-H stretching vibrations for the aliphatic ethylpropyl group just below 3000 cm⁻¹. The pyrazole ring itself will contribute to a series of complex bands in the fingerprint region (below 1500 cm⁻¹), including C=N and C=C stretching vibrations around 1500-1600 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 2850 - 2960 | C-H stretch | Alkyl (Ethylpropyl) |

| 1580 - 1650 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1500 - 1600 | C=N / C=C stretch | Pyrazole Ring |

| 1450 - 1470 | C-H bend | Alkyl (Ethylpropyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The pyrazole ring, containing π-electrons and nitrogen atoms with non-bonding (n) electrons, is the primary chromophore in this compound.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically strong and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital, are generally weaker and may occur at longer wavelengths. For aminopyrazoles, these transitions are often observed in the 200-300 nm range. researchgate.netnist.gov

Table 4: Expected Electronic Transitions

| Transition Type | Expected λₘₐₓ (nm) | Description |

|---|---|---|

| π → π* | ~220 - 250 | High intensity, associated with the pyrazole ring conjugation. |

| n → π* | ~270 - 300 | Low intensity, associated with nitrogen lone pair electrons. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, analysis of related pyrazole derivatives reveals common structural features. spast.orgnih.gov A crystallographic study would confirm the planarity of the pyrazole ring and determine the conformation of the flexible ethylpropyl substituent. researchgate.net Furthermore, it would reveal how the molecules pack in the crystal lattice, likely showing intermolecular hydrogen bonds involving the amine group's protons and the pyrazole ring's nitrogen atoms, which dictate the solid-state architecture. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. nih.gov This data is used to confirm the empirical formula, which for this compound is the same as its molecular formula, C₈H₁₅N₃.

The theoretical elemental composition is calculated from the molecular formula and atomic weights. Experimental values are obtained through combustion analysis, where the sample is burned, and the resulting gases (CO₂, H₂O, N₂) are quantified. For a pure sample, the experimental percentages must fall within a narrow margin of the theoretical values, typically ±0.4%, to be considered acceptable by most scientific journals. researchgate.netcardiff.ac.uk

Table 5: Elemental Analysis for C₈H₁₅N₃

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 62.70% |

| Hydrogen (H) | 9.87% |

| Nitrogen (N) | 27.42% |

Chromatography-Spectrometry Combinations (e.g., HPLC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for analyzing complex mixtures and isolating signals from minor components.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a widely used technique where HPLC separates the components of a mixture, and the eluent is directly fed into a mass spectrometer. nih.gov This allows for the determination of the molecular weight of each separated component, making it a powerful tool for purity assessment and metabolite identification.

HPLC-SPE-NMR (High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance): This advanced technique combines the separation power of HPLC with the structural elucidation capability of NMR. chromatographyonline.com The eluent from the HPLC corresponding to a specific peak is trapped on a solid-phase extraction (SPE) cartridge. This step allows for the removal of the HPLC solvent and concentration of the analyte, which is then eluted with a deuterated NMR solvent directly into the NMR spectrometer. d-nb.info This method enables the acquisition of high-quality NMR data for components of a mixture without the need for traditional isolation, saving significant time and resources. ijsrtjournal.comiosrjournals.org

Computational Chemistry and Theoretical Studies of 1 1 Ethylpropyl 1h Pyrazol 5 Amine

Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Properties

No published studies using Density Functional Theory (DFT) or other quantum mechanical methods to calculate the electronic structure and properties of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine were identified.

Conformational Analysis and Tautomerism

There is no available research on the conformational analysis or potential tautomeric forms of this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this specific compound has not been published.

Frontier Molecular Orbital (FMO) Energies and Reactivity Indices

Calculations for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related reactivity indices for this compound are not available in the literature.

Molecular Modeling and Dynamics Simulations

No molecular modeling or dynamics simulation studies specifically involving this compound were found.

Ligand-Target Interaction Prediction (e.g., Molecular Docking)

There are no published molecular docking studies predicting the interaction of this compound with any biological targets.

Elucidation of Binding Modes and Affinities

Without docking studies, there is no information available regarding the binding modes or affinities of this compound.

Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts. For pyrazole (B372694) derivatives, QSAR studies have been employed to explore their potential in various therapeutic areas, including as antimicrobial, anticancer, and anti-inflammatory agents.

A thorough review of scientific literature reveals that while QSAR studies have been conducted on various pyrazole and 5-aminopyrazole derivatives, there are currently no specific theoretical QSAR models published for the compound This compound . Existing research on related pyrazole structures provides a foundational understanding of the types of molecular descriptors that may influence their biological activities. These studies often correlate physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters, with observed biological outcomes.

For instance, 2D and 3D-QSAR studies on different sets of 5-aminopyrazole derivatives have been performed to elucidate the structural requirements for their antioxidant and antitumor activities. nih.govproquest.com These analyses have identified key molecular fragments and properties that contribute positively or negatively to the compounds' efficacy. Similarly, QSAR models have been developed for other pyrazole-containing scaffolds to predict their activity as enzyme inhibitors or receptor antagonists. acs.orgnih.gov

However, the absence of specific data for this compound means that a detailed analysis of its theoretical QSAR model, including data tables of molecular descriptors and predictive equations, cannot be constructed at this time. The development of such a model would necessitate the synthesis of a series of structurally related analogues and the evaluation of their biological activity to generate a dataset suitable for QSAR analysis. Future computational chemistry studies may focus on this and similar compounds to build predictive QSAR models, which would be valuable in the rational design of novel therapeutic agents based on the 5-aminopyrazole scaffold.

Structure Activity Relationship Sar Investigations of 1 1 Ethylpropyl 1h Pyrazol 5 Amine and Its Analogs

Impact of the 1-Ethylpropyl N-Substitution on Pyrazole (B372694) Ring System Interactions

The substituent at the N1 position of the pyrazole ring plays a critical role in defining a compound's interaction with its biological target. The 1-ethylpropyl group is a moderately bulky and hydrophobic moiety. Its influence on bioactivity is dictated by the specific topology of the target's binding site. The effect of N1-alkylation can be highly context-dependent, either enhancing or diminishing activity.

For instance, in a study on 4-arylazo-3,5-diamino-1H-pyrazoles as potential agents for dispersing Pseudomonas aeruginosa biofilms, a series of N1-alkylated analogs were synthesized. nih.gov The introduction of various alkyl groups, from a small methyl to a bulkier benzyl group, uniformly led to a complete loss of activity. nih.gov This suggests that for that specific biological target, the N1 position may be located in a sterically constrained region, or the unsubstituted N1-H may be a critical hydrogen bond donor for activity. nih.gov

Conversely, in other contexts, N1-alkylation has proven beneficial. SAR studies on 5-aminopyrazole inhibitors of p38 MAP kinase revealed that a methyl substitution on the N1 position could increase the compound's potency. mdpi.com In a separate investigation of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, while the focus was on C5 substitution, the findings showed that bulky aliphatic groups like iso-propyl and tert-butyl were well-tolerated within the binding pocket, indicating that some targets can accommodate such groups. acs.org

For 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, the 1-ethylpropyl group could therefore serve several functions:

Hydrophobic Interactions: It may fit into a hydrophobic pocket within the target protein, increasing binding affinity through van der Waals forces.

Steric Hindrance: It could clash with residues in the binding site, preventing optimal orientation and reducing or abolishing activity.

Conformational Restriction: The group can influence the torsion angle between the pyrazole core and any other substituents, locking the molecule into a specific, potentially more bioactive, conformation.

The precise impact of the 1-ethylpropyl group is therefore impossible to predict without knowledge of the specific biological target and would need to be determined empirically through biological testing against various enzymes or receptors.

| N1-Substituent | Biological Target/Assay | Effect on Activity | Reference |

|---|---|---|---|

| Methyl | p38 MAP Kinase Inhibition | Increased Potency | mdpi.com |

| Methyl | P. aeruginosa Biofilm Dispersal | Complete Loss of Activity | nih.gov |

| Benzyl | P. aeruginosa Biofilm Dispersal | Complete Loss of Activity | nih.gov |

| Ethanol | P. aeruginosa Biofilm Dispersal | Complete Loss of Activity | nih.gov |

Role of the 5-Amino Group in Modulating Molecular Recognition

The 5-amino group is a critical functional group in many bioactive pyrazole derivatives, primarily due to its ability to act as a hydrogen bond donor. nih.gov This group can form crucial interactions that anchor the ligand within the active site of a protein, contributing significantly to binding affinity and specificity.

Crystallographic studies of related 5-aminopyrazole compounds provide direct evidence for this role. For example, the crystal structure of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid reveals that the amino group participates in both intramolecular and intermolecular hydrogen bonds. nih.gov Specifically, it forms an intramolecular N—H⋯O bond that stabilizes the molecule's conformation and engages in intermolecular N—H⋯N interactions that link molecules together. nih.gov Similarly, molecules of 5-amino-3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazole are linked by N-H⋯N and N-H⋯O hydrogen bonds, forming extensive networks. st-andrews.ac.uk

The indispensable nature of this group has been demonstrated through chemical modification. In the study of biofilm-dispersing pyrazoles, acetylation of the amino groups at the C3 and C5 positions resulted in a complete loss of biological activity. nih.gov This strongly implies that the hydrogen bond donating capacity of the free -NH2 group is essential for the compound's mechanism of action. These interactions often involve key amino acid residues in the target protein's active site, such as aspartate, glutamate, or backbone carbonyls.

| Compound | Observed Interaction Type | Significance | Reference |

|---|---|---|---|

| 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Intramolecular N—H⋯O Intermolecular N—H⋯N | Stabilizes molecular conformation and facilitates crystal packing. | nih.gov |

| 5-amino-3-tert-butyl-1-(4-nitrophenyl)-lH-pyrazole | Intermolecular N—H⋯N Intermolecular N—H⋯O | Links molecules into extensive hydrogen-bonded sheets. | st-andrews.ac.uk |

| 4-arylazo-3,5-diamino-1H-pyrazole | Inferred H-bond donor | Acetylation of the amino group abolishes activity, indicating its essential role. | nih.gov |

Strategic Derivatization of the Pyrazole Scaffold for SAR Exploration

To fully explore the SAR of the this compound scaffold, a systematic derivatization strategy is essential. 5-aminopyrazoles serve as versatile starting materials for the synthesis of a wide array of new chemical entities, including fused heterocyclic systems like pyrazolopyrimidines and pyrazolotriazines. mdpi.com A comprehensive SAR study would involve modifications at several key positions to probe the chemical space around the core structure.

Key derivatization strategies include:

Modification of the N1-Substituent: The 1-ethylpropyl group can be replaced with other alkyl or aryl groups of varying size, lipophilicity, and electronic properties to determine the optimal substituent for a given target. For example, creating analogs with smaller (e.g., ethyl, propyl) or more flexible alkyl chains could be explored. nih.gov

Substitution at the C3 and C4 Positions: The C3 and C4 positions of the pyrazole ring are amenable to substitution with various groups (e.g., halogens, alkyls, aryls). Introducing substituents at these positions can influence the electronic properties of the ring and provide additional points of interaction with a target protein.

Derivatization of the 5-Amino Group: While often essential, the 5-amino group can be derivatized to form amides, sulfonamides, or ureas. This strategy explores whether a modified hydrogen bonding pattern or the introduction of new functional groups can enhance activity.

Scaffold Hopping and Ring Fusion: The 5-aminopyrazole core can be used as a building block to construct more complex, fused ring systems. mdpi.com This approach dramatically alters the shape and rigidity of the molecule, potentially leading to novel interactions and improved pharmacological profiles.

A recent study on 5-aminopyrazole derivatives effectively demonstrated this multi-pronged approach by systematically introducing more lipophilic substituents on an attached catechol ring, adding a methyl group at C3, inserting a flexible alkyl chain at N1, and moving a key linker from position C4 to C3. nih.gov Such strategies are crucial for mapping the binding site requirements and optimizing lead compounds.

| Derivatization Strategy | Modification Example | Resulting Biological Activity | Reference |

|---|---|---|---|

| Insertion of flexible N1-alkyl chain | Varied alkyl chains on N1 | Remarkably inhibited ROS production in platelets. | nih.gov |

| Substitution at C3 | Insertion of a methyl group | Investigated steric hindrance effects on anticancer activity. | nih.gov |

| Shifting of C4 substituent | Acylhydrazonic linker moved from C4 to C3 | Showed interesting in vitro radical scavenging properties. | nih.gov |

| Fusion of heterocyclic rings | Reaction with reagents to form pyrazolo[1,5-a]pyrimidines | Created novel bioactive compounds from the 5-aminopyrazole core. | mdpi.com |

Computational Approaches to SAR Prediction and Optimization

Computational chemistry offers powerful tools to accelerate the drug design process by predicting the biological activity of novel compounds and providing insights into their binding mechanisms. For pyrazole derivatives, methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely used. researchgate.netnih.gov

3D-QSAR studies , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the 3D properties of molecules with their biological activities. These models generate contour maps that visualize regions where specific properties are predicted to enhance or decrease activity:

Steric Maps: Indicate areas where bulky groups are favored (green contours) or disfavored (yellow contours).

Electrostatic Maps: Show regions where positive charge (blue contours) or negative charge (red contours) is beneficial for activity.

Hydrophobic and H-bond Donor/Acceptor Maps (CoMSIA): Provide further detail on the preferred physicochemical properties.

These maps serve as a guide for designing new analogs with improved potency. For example, a 3D-QSAR study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors was used to understand the requisite structural characteristics needed to design more potent compounds. nih.gov

Molecular Docking simulates the interaction between a ligand and the active site of its target protein. This technique can predict the preferred binding pose of a compound and identify key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net For instance, docking studies on pyrazolyl-pyrimidinone derivatives as HIV-1 inhibitors identified crucial hydrogen bonds between the pyrazole ring and active site residues like Lys101. researchgate.net By understanding these interactions, chemists can rationally design modifications to enhance binding affinity.

These computational approaches, when used in conjunction with experimental synthesis and testing, create an efficient cycle of design, prediction, and validation that is central to modern SAR exploration.

| Computational Method | Biological Target | Key Statistical Parameters | Insights Gained | Reference |

|---|---|---|---|---|

| Hybrid 3D-QSAR (CoMFA) | PLK1 Kinase | q² = 0.628, r² = 0.905 | Identified requisite structural features for potent inhibition. | nih.gov |

| Hybrid 3D-QSAR (CoMSIA) | PLK1 Kinase | q² = 0.580, r² = 0.895 | Provided detailed contour maps for steric and electrostatic properties. | nih.gov |

| 2D-QSAR (MLR) | HIV-1 Inhibition | R² = 0.70, Q²cv = 0.54 | Developed a predictive mathematical model linking structure to activity. | researchgate.net |

| Molecular Docking | HIV-1 Active Site | N/A | Revealed key H-bond interactions with Lys101 and GLY99. | researchgate.net |

Advanced Research Perspectives and Future Directions

Development of Novel Pyrazole-Based Scaffolds for Enhanced Specificity

A primary objective in modern drug discovery is the achievement of target specificity to maximize efficacy and minimize off-target effects. The pyrazole (B372694) scaffold is highly adaptable, allowing for systematic modifications to fine-tune its interaction with biological targets. researchgate.net Future research will intensify the focus on creating novel pyrazole-based scaffolds with superior selectivity.

Key strategies in this area include:

Scaffold Hopping and Bioisosteric Replacement: Researchers are moving beyond simple functional group decoration to more profound alterations of the core structure. By replacing parts of the pyrazole scaffold with other chemical groups that retain similar steric and electronic properties (bioisosteres), novel intellectual property can be generated with potentially improved binding affinities and selectivity profiles.

Conformational Constraint: Introducing rigidity into the molecular structure, for instance through macrocyclization, can lock the molecule into its bioactive conformation. This pre-organization often leads to a significant increase in binding affinity and selectivity for the intended target. biorxiv.org A notable example involved the transformation of a highly promiscuous pyrazole-based kinase inhibitor into a remarkably selective inhibitor for MST3 through the strategic introduction of a macrocyclic linker. biorxiv.org

Structure-Based Design: Advances in X-ray crystallography and cryo-electron microscopy provide high-resolution structures of drug targets. This structural information is invaluable for designing new pyrazole scaffolds that form highly specific interactions with amino acid residues in the target's binding pocket, a strategy successfully employed in developing potent VEGFR-2 inhibitors. rsc.org

The development of these next-generation scaffolds is crucial for tackling diseases where targeting specific isoforms of an enzyme or receptor is necessary, such as in various cancers and inflammatory conditions. researchgate.netresearchgate.net

Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational modeling and experimental validation has become an indispensable engine for accelerating drug discovery. eurasianjournals.com For pyrazole derivatives, this integrated approach allows for a more rational and efficient exploration of chemical space, reducing the time and cost associated with traditional trial-and-error methods.

The iterative cycle of rational compound design typically involves:

In Silico Screening and Modeling: Computational techniques such as molecular docking and virtual screening are used to predict how thousands or even millions of virtual pyrazole derivatives will bind to a specific biological target. eurasianjournals.commdpi.com

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide deep insights into the electronic structure, reactivity, and spectroscopic properties of pyrazole compounds, helping to explain their behavior and guide the design of derivatives with optimized electronic characteristics for target interaction. nih.govresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a pyrazole ligand within the binding site of a protein over time, offering a more realistic picture of the binding stability and the key interactions involved. eurasianjournals.com

Synthesis and In Vitro Validation: The most promising candidates identified through computational analysis are then synthesized. Subsequent experimental assays are performed to determine their actual biological activity, confirming or refuting the computational predictions and providing essential data for the next design cycle. nih.govresearchgate.net

This integrated workflow enables a more focused and hypothesis-driven approach to drug design, increasing the probability of identifying lead compounds with desirable pharmacological properties. eurasianjournals.com

Table 1: Workflow of Integrated Computational and Experimental Design

| Phase | Technique | Objective | Outcome |

|---|---|---|---|

| 1. In Silico Design | Molecular Docking | Predict binding mode and affinity of virtual pyrazole derivatives. | A ranked list of candidate compounds with high predicted potency. |

| DFT Calculations | Analyze electronic properties and molecular orbitals. | Understanding of structural features crucial for binding and reactivity. | |

| MD Simulations | Assess the stability of the ligand-protein complex over time. | Confirmation of stable binding interactions. | |

| 2. Chemical Synthesis | Organic Synthesis | Synthesize the highest-ranking candidates from the in silico phase. | Pure compounds for biological testing. |

| 3. Experimental Validation | In Vitro Assays | Measure the actual biological activity (e.g., IC50) against the target. | Quantitative structure-activity relationship (SAR) data. |

| 4. Iterative Optimization | SAR Analysis | Correlate structural modifications with changes in activity. | Design principles for the next generation of more potent compounds. |

Exploration of Polypharmacology and Multi-target Modulation in Pyrazole Derivatives

While target specificity is often the goal, many complex diseases, such as cancer, neurodegenerative disorders, and certain infections, are driven by multiple pathological pathways. benthamscience.com The concept of polypharmacology—designing single chemical entities that can modulate multiple targets simultaneously—is gaining significant traction as a therapeutic strategy. researchgate.net The versatile and privileged structure of the pyrazole ring makes it an ideal scaffold for developing multi-target agents. benthamscience.comekb.eg

Future research in this domain will focus on:

Designing Dual- or Multi-Target Inhibitors: Pyrazole derivatives can be engineered to fit into the binding sites of two or more distinct proteins. For example, pyrazole-based compounds have been developed as dual inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), offering a broader anti-inflammatory effect. frontiersin.org

Fragment-Based Linking: This approach involves identifying small molecular fragments that bind to different targets and then linking them together using a pyrazole core as the central scaffold. This modular strategy allows for the rational construction of molecules with a predefined multi-target profile.

Systems Biology Approaches: By understanding the complex network of interactions that underlie a disease, researchers can identify key nodes that, if modulated together, could produce a synergistic therapeutic effect. Pyrazole libraries can then be screened and optimized to hit these specific combinations of targets.

The exploration of polypharmacology represents a paradigm shift from the "one-drug, one-target" model to a more holistic approach that may offer superior efficacy for treating multifactorial diseases. benthamscience.com

Innovations in Synthetic Methodologies for Complex Pyrazole Amines

The ability to synthesize structurally diverse and complex pyrazole amines is fundamental to exploring their full therapeutic potential. While classical methods like the condensation of hydrazines with β-ketonitriles remain valuable, the demand for greater efficiency, sustainability, and molecular complexity is driving innovation in synthetic chemistry. nih.govnih.gov

Future advancements are expected in several key areas:

Multi-Component Reactions (MCRs): One-pot reactions that combine three or more starting materials to form a complex product in a single step are highly efficient. mdpi.com Novel MCRs are being developed to provide rapid access to libraries of highly substituted pyrazole amines, facilitating the exploration of structure-activity relationships. researchgate.net

Transition-Metal Catalysis: Catalytic cycles involving metals like palladium, copper, and rhodium enable the formation of carbon-carbon and carbon-nitrogen bonds that are difficult to achieve through other means. organic-chemistry.org These methods are being refined to allow for the late-stage functionalization of the pyrazole core, where complex fragments can be added to a pre-formed ring with high precision.

Flow Chemistry and Automation: Performing reactions in continuous flow reactors rather than traditional batch flasks offers superior control over reaction parameters, improved safety, and the potential for automated synthesis. This technology is ideal for optimizing reaction conditions and for the scalable production of promising pyrazole-based drug candidates.

These innovative synthetic methodologies are not merely academic exercises; they are enabling tools that empower medicinal chemists to build more complex and sophisticated pyrazole molecules, thereby expanding the accessible chemical space for drug discovery. researchgate.net

| Sustainability | May use harsh reagents and large volumes of organic solvents. | Focus on greener solvents, catalysts, and energy efficiency. |

Q & A

Q. What are the common synthetic routes for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine?

The synthesis typically involves cyclization of hydrazine derivatives with 1-ethylpropyl ketones. A standard method includes:

- Hydrazone formation : Reacting hydrazines with ketones (e.g., 1-ethylpropyl ketone) under acidic or basic conditions.

- Cyclization : The hydrazone intermediate undergoes intramolecular cyclization to form the pyrazole ring. Catalysts like p-toluenesulfonic acid (PTSA) or bases (e.g., KOH) are often used to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate) or recrystallization yields high-purity products.

Example Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrazone formation | Hydrazine hydrate, EtOH, reflux, 12 h | 70–80 |

| Cyclization | PTSA, toluene, 110°C, 6 h | 60–75 |

Q. What spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include pyrazole ring protons (δ 6.2–7.5 ppm) and amine protons (δ 3.5–5.0 ppm). The 1-ethylpropyl substituent shows characteristic methyl/methylene signals (δ 0.8–1.6 ppm) .

- IR Spectroscopy : N-H stretching (3250–3350 cm⁻¹) and C-N vibrations (1600–1680 cm⁻¹) confirm the amine and pyrazole groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 153.22 for C₈H₁₅N₃) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Catalyst Screening : Test Brønsted acids (e.g., PTSA) vs. Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates, while non-polar solvents (toluene) favor cyclization .

- Continuous Flow Reactors : Reduce reaction time (2–4 h vs. 6–12 h) and improve yield by 10–15% compared to batch methods .

Q. How to design a biological activity assay for this compound?

- Antimicrobial Testing :

- Method : Broth microdilution (MIC assay) against S. aureus and E. coli.

- Controls : Use ciprofloxacin as a positive control.

- Data Interpretation : MIC values <100 µg/mL indicate potential activity .

- Anti-inflammatory Screening :

- In vitro COX-2 inhibition : ELISA-based assay to measure prostaglandin E₂ (PGE₂) reduction.

- Dose-response curves : IC₅₀ values <10 µM suggest therapeutic potential .

Q. How to resolve contradictions in biological activity data across studies?

- Assay Validation : Ensure consistency in cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and reagent batches.

- Structural Confirmation : Re-characterize the compound (NMR, HPLC) to rule out impurities or degradation .

- Meta-analysis : Compare results with structurally similar pyrazoles (e.g., 1-phenyl derivatives) to identify substituent-dependent trends .

Methodological Challenges and Solutions

Q. What computational methods predict the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or bacterial topoisomerases.

- MD Simulations : Assess binding stability (RMSD <2 Å over 50 ns trajectories) .

- ADMET Prediction : SwissADME evaluates bioavailability (e.g., Lipinski’s Rule of Five) and toxicity .

Q. How to compare this compound with analogs?

- SAR Analysis :

| Substituent | Bioactivity (MIC, µg/mL) | LogP |

|---|---|---|

| 1-Ethylpropyl | 25 (S. aureus) | 2.1 |

| 1-Phenyl | 50 (S. aureus) | 3.5 |

| 1-Methyl | >100 (S. aureus) | 1.8 |

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility .

Stability and Safety

Q. What are the stability considerations for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.